Abiraterone, chemically known as 3β-hydroxy-17-(3-pyridinyl)androsta-5,16-diene, is a steroidal compound and a potent inhibitor of the cytochrome P450 17α-hydroxylase/C17,20-lyase (CYP17A1) enzyme. [] This enzyme plays a crucial role in androgen biosynthesis, which is essential for the growth and development of prostate cancer cells. Abiraterone has been widely studied for its application in the treatment of prostate cancer, specifically metastatic castration-resistant prostate cancer (mCRPC). [, , , , , ]
Future Directions
Overcoming Treatment Resistance: Developing strategies to overcome or delay resistance to abiraterone acetate treatment, including exploring novel combination therapies and investigating the role of genetic and epigenetic factors in resistance development. [, , ]
Optimizing Dosing Strategies: Investigating the efficacy and safety of alternative dosing strategies for abiraterone acetate, such as intermittent dosing or dose escalation, to potentially improve treatment outcomes and minimize toxicity. []
Expanding Treatment Indications: Evaluating the efficacy of abiraterone acetate in earlier stages of prostate cancer, such as castration-sensitive prostate cancer and biochemically recurrent disease. [, ]
Developing Novel Biomarkers: Identifying and validating new biomarkers that can predict response to abiraterone acetate treatment, enabling personalized treatment strategies and potentially improving patient outcomes. [, , ]
Understanding Long-Term Safety: Conducting comprehensive long-term safety studies to fully evaluate the potential for delayed or chronic adverse effects associated with abiraterone acetate treatment. [, ]
Related Compounds
Abiraterone Acetate
Compound Description: Abiraterone acetate is a prodrug of abiraterone, meaning it is metabolized in the body to release the active drug, abiraterone. [, , , , , , , , , , , , , , , , , , , , , , , , ] It is commonly administered as an oral tablet and used in combination with prednisone or prednisolone for treating metastatic castration-resistant prostate cancer (mCRPC). [, ]
Relevance: Abiraterone acetate is directly relevant to abiraterone as it is the primary means of administering abiraterone to patients. The acetate group improves the oral bioavailability of abiraterone. [, , , , , , , , , , , , , , , , , , , , , , , , ]
Abiraterone Sulfate
Compound Description: Abiraterone sulfate is a major metabolite of abiraterone formed through metabolism in the liver. [, ] Its activity as a CYP17 inhibitor is weaker compared to abiraterone itself. []
Relevance: Abiraterone sulfate is directly relevant to abiraterone because it is a metabolite and offers insights into the drug's metabolism and potential drug interactions. [, ]
Abiraterone Sulfate N-oxide
Compound Description: Abiraterone sulfate N-oxide is another major metabolite of abiraterone, also generated through hepatic metabolism. [] Like abiraterone sulfate, it exhibits weaker inhibitory effects on CYP17 compared to abiraterone. []
Relevance: Abiraterone sulfate N-oxide is directly related to abiraterone as it contributes to understanding the overall metabolic profile and potential interactions of abiraterone. []
Dehydroepiandrosterone (DHEA)
Compound Description: DHEA is an endogenous steroid hormone that serves as a precursor in androgen biosynthesis. [] Inhibition of DHEA sulfonation is investigated in relation to abiraterone and other antiandrogens. []
Relevance: While not structurally similar to abiraterone, DHEA is relevant to the research as abiraterone's mechanism involves disrupting androgen biosynthesis, of which DHEA is a key component. []
Galeterone
Compound Description: Galeterone is an antiandrogen investigated for treating prostate cancer. Like abiraterone acetate, it inhibits DHEA sulfonation. []
Relevance: Although structurally different from abiraterone, galeterone's shared ability to inhibit DHEA sulfonation makes it relevant in the context of understanding antiandrogen mechanisms and potential overlapping or distinct effects. []
Cyproterone Acetate
Compound Description: Cyproterone acetate is an antiandrogen used in prostate cancer treatment. Compared to abiraterone acetate and galeterone, it demonstrates weaker inhibition of DHEA sulfonation. []
Relevance: While structurally dissimilar to abiraterone, cyproterone acetate's inclusion in DHEA sulfonation studies provides a comparative perspective on the potency and potential differences in mechanisms among antiandrogens. []
Spironolactone
Compound Description: Spironolactone is a mineralocorticoid receptor antagonist primarily used as a diuretic and antihypertensive agent. Research suggests it can activate the androgen receptor, including mutated forms, potentially affecting the efficacy of abiraterone. [, ]
Relevance: Although structurally unrelated to abiraterone, spironolactone is relevant because its potential to activate the androgen receptor may counteract abiraterone's inhibitory effects, highlighting a potential drug interaction. [, ]
Danazol
Compound Description: Danazol is a synthetic steroid with anti-estrogenic and anti-gonadotropic properties. Like other antiandrogens in the studies, danazol also shows inhibitory effects on DHEA sulfonation. []
Relevance: Despite structural differences with abiraterone, danazol's inclusion in DHEA sulfonation research provides a broader context for comparing the effects of various antiandrogens and understanding potential shared or distinct mechanisms. []
Pioglitazone
Compound Description: Pioglitazone is an antidiabetic drug belonging to the thiazolidinedione class. It is primarily metabolized by CYP2C8. [] Studies have investigated potential drug interactions between abiraterone and pioglitazone due to abiraterone's inhibitory effects on CYP2C8. []
Relevance: While not structurally similar to abiraterone, pioglitazone is relevant in understanding potential drug interactions as abiraterone's inhibition of CYP2C8 can affect pioglitazone's metabolism, leading to altered drug levels in the body. []
Enzalutamide
Compound Description: Enzalutamide is another second-generation antiandrogen used in the treatment of mCRPC. Like abiraterone, it targets the androgen receptor signaling pathway but through a different mechanism. [, , , , , , , , ]
Relevance: Though structurally different from abiraterone, enzalutamide is clinically relevant as it's another treatment option for mCRPC, often considered alongside or after abiraterone. [, , , , , , , , ] Comparative studies analyze their efficacy, safety, and cost-effectiveness. [, , , , , , , , ]
N-Desmethyl Enzalutamide
Compound Description: N-desmethyl enzalutamide is a major metabolite of enzalutamide, known to possess antiandrogen properties. []
Relevance: This enzalutamide metabolite is relevant due to its potential contribution to enzalutamide's overall efficacy in treating mCRPC, offering insights into comparative analyses with abiraterone. []
Enzalutamide Carboxylic Acid
Compound Description: Enzalutamide carboxylic acid is another metabolite of enzalutamide, arising from its metabolism. []
Relevance: As a product of enzalutamide's breakdown, it is included in research focused on comprehensive metabolic profiling and potential drug interaction studies, particularly in comparison to abiraterone's metabolic pathway. []
Dutasteride
Compound Description: Dutasteride is a 5α-reductase inhibitor, preventing the conversion of testosterone to dihydrotestosterone, a more potent androgen. It is studied in combination with abiraterone to enhance androgen suppression in CRPC. []
Relevance: While not structurally similar to abiraterone, dutasteride is relevant due to its combined use with abiraterone. Research investigates whether this combination improves treatment outcomes by targeting multiple points in the androgen synthesis pathway. []
ARN-509 (Apalutamide)
Compound Description: ARN-509, also known as apalutamide, is a next-generation androgen receptor antagonist. Similar to enzalutamide, it blocks androgen receptor activity. Clinical trials have explored its use in combination with abiraterone acetate for mCRPC. [, ]
Relevance: Though structurally different from abiraterone, ARN-509 is relevant because of its investigation as a combination therapy with abiraterone acetate. Research aims to determine if this combination results in enhanced antitumor activity and improved patient outcomes compared to abiraterone alone. [, ]
MDV3100 (Enzalutamide)
Compound Description: MDV3100, later renamed enzalutamide, is a potent and selective androgen receptor antagonist that directly targets the androgen receptor, preventing its activation and downstream signaling. [, ] It is a key agent in the research on overcoming resistance to abiraterone. [, ]
Relevance: Despite structural dissimilarity to abiraterone, MDV3100 (enzalutamide) holds significant relevance as it offers a potential solution to abiraterone resistance by directly inhibiting the androgen receptor, presenting a different mechanism for targeting the androgen signaling axis in prostate cancer. [, ]
TOK-001 (Galeterone)
Compound Description: TOK-001, later renamed galeterone, is another antiandrogen investigated for its potential in prostate cancer treatment. It inhibits CYP17A1, similar to abiraterone. Its binding mode to CYP17A1 has been a subject of comparative studies. []
Relevance: Though structurally distinct from abiraterone, TOK-001 (galeterone) is relevant because it shares the CYP17A1 inhibitory activity with abiraterone. The comparative studies on their binding modes provide insights into the structural features essential for CYP17A1 inhibition and potential differences in their pharmacological profiles. []
Ketoconazole
Compound Description: Ketoconazole is an antifungal medication that also possesses antiandrogen properties by inhibiting CYP17A1. Its use in mCRPC predates abiraterone. []
Relevance: While structurally different from abiraterone, ketoconazole is relevant in the context of mCRPC treatment history as it was a previously used antiandrogen. Research explores if prior ketoconazole use impacts abiraterone's effectiveness, suggesting potential cross-resistance mechanisms. []
Overview
Abiraterone is a synthetic compound primarily used in the treatment of prostate cancer. Specifically, it is employed to manage metastatic castration-resistant prostate cancer by inhibiting androgen production. The compound's full chemical name is 17-(3-pyridyl)androsta-5,16-diene-3β-acetate, and it acts as a selective inhibitor of the enzyme cytochrome P450 17A1, which plays a crucial role in steroidogenesis.
Source and Classification
Abiraterone was developed by researchers at the University of California, Los Angeles, and was later commercialized as Abiraterone acetate under the brand name Zytiga. It is classified as an antineoplastic agent and falls under the category of hormone therapy for cancer treatment. The compound is recognized for its ability to lower testosterone levels, which can fuel the growth of prostate cancer cells.
Synthesis Analysis
Methods and Technical Details
The synthesis of Abiraterone involves several key steps that can vary based on the method used. One common approach includes:
Starting Materials: The synthesis typically begins with 17-halogen-androstane-5,16-diene-3β-alcohol acetate.
Reagents: A combination of 3-pyridine boronic acid pinacol ester and various catalysts such as tetrakis(triphenylphosphine)palladium is utilized.
Reaction Conditions: The reaction can occur under mild conditions, with temperatures ranging from room temperature to 120 °C depending on the specific protocol.
In one improved method, diacetyl oxide and pyridine are reacted at elevated temperatures (70-80 °C) for about four hours, significantly enhancing yield and purity compared to traditional methods that require longer reaction times.
Molecular Structure Analysis
Structure and Data
Abiraterone has a complex molecular structure characterized by:
Chemical Formula: C24H31NO
Molecular Weight: 349.51 g/mol
Structural Features: The molecule contains a steroid backbone with a pyridine ring attached, which is crucial for its biological activity.
The structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS), confirming the identity and purity of the synthesized compound.
Chemical Reactions Analysis
Reactions and Technical Details
Abiraterone undergoes various chemical reactions during its synthesis and in biological systems:
Acetylation: The introduction of the acetate group is a critical step in synthesizing Abiraterone acetate from its precursor.
Hydrolysis: In biological environments, Abiraterone acetate can hydrolyze to release Abiraterone, which then inhibits androgen production.
Mechanistic Pathways: The reaction mechanisms involve nucleophilic substitutions facilitated by catalysts under controlled conditions.
Mechanism of Action
Process and Data
Abiraterone functions primarily by inhibiting cytochrome P450 17A1, leading to reduced synthesis of adrenal androgens such as testosterone. This mechanism involves:
Inhibition of Steroidogenesis: By blocking this enzyme, Abiraterone effectively decreases androgen levels in both adrenal glands and tumor tissues.
Impact on Cancer Cells: Lower androgen levels result in decreased stimulation of androgen receptors on prostate cancer cells, leading to reduced tumor growth and progression.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
Abiraterone exhibits several notable physical and chemical properties:
Appearance: Typically presented as a white to off-white crystalline powder.
Solubility: It is soluble in organic solvents like ethanol but has limited solubility in water.
Stability: The compound is stable under normal conditions but should be protected from light and moisture to maintain its integrity.
Relevant Data or Analyses
Analytical methods such as high-performance liquid chromatography (HPLC) are utilized to assess purity levels, with typical purity exceeding 99% for pharmaceutical-grade products.
Applications
Scientific Uses
Abiraterone's primary application lies in oncology, specifically for treating advanced prostate cancer. Its use extends beyond just hormone therapy; ongoing research explores its potential combination with other therapeutic agents for enhanced efficacy against various cancer types. Additionally, studies are investigating its role in modulating redox homeostasis within cells, which could have implications for broader therapeutic strategies.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) function as molecular switches, cycling between a GTP-bound active state and a GDP-bound inactive state, to turn on downstream Raf protein kinases. This initiates complex signaling pathways involved in cell growth, differentiation, and apoptosis. Mutations leading to aberrant Ras activation are frequently associated with various human cancers. Kobe 0065 is an orally active Ras inhibitor with selectivity for H-Ras (Ki = 46 μM). It can inhibit both anchorage-dependent and -independent growth and induce apoptosis of H-RasG12V-transformed NIH 3T3 cells (IC50 = ~1.5 μM), which leads to a down-regulation of MEK/ERK, Akt, RalA, and Son of sevenless. At an oral dose of 80 mg/kg, Kobe 0065 also exhibits antitumor activity in mice bearing a xenograft of human colon cancer SW480 cells expressing K-RasG12V. Novel Ras inhibitor, displaying antitumor activity by blocking the Ras-effector interaction. Kobe0065 is a small-molecule Ras inhibitors that display antitumor activity by blocking the Ras-effector interaction. Kobe0065 binds to Ras-GTP, blocking interactions with Raf kinase. Kobe0065 inhibits anchorage-dependent and -independent growth, blocks MEK/ERK activity and induces apoptosis in H-rasG12V transformed NIH3T3 cells. Kobe0065 also inhibits tumor growth in SW480 colon cancer cell xenografts.
Glutathione disulfide is an organic disulfide and a glutathione derivative. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a conjugate acid of a glutathione disulfide(2-). A GLUTATHIONE dimer formed by a disulfide bond between the cysteine sulfhydryl side chains during the course of being oxidized. Glutathione disulfide is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Oxiglutatione is a natural product found in Drosophila melanogaster, Enterococcus faecalis, and other organisms with data available. Oxiglutatione is the oxidized disulfide form of glutathione (GSH) with potential protective activity. Glutathione disulfide (GSSG) is reduced by glutathione reductase to GSH. GSSG and GSH together play important roles in numerous redox reactions, such as those involved in the detoxification of harmful substances and free radicals, and in reactions preventing oxidative damage in erythrocytes. Upon ocular administration in irrigation solution, glutathione disulfide may exert a beneficial effect on the intracellular redox state of glutathione, thereby protecting the integrity and barrier function of the corneal endothelial cells.
2-(2-amino-3-methoxyphenyl)chromen-4-one is a member of the class of monomethoxyflavones that is 3'-methoxyflavone bearing an additional amino substituent at position 2'. It has a role as an EC 2.7.11.24 (mitogen-activated protein kinase) inhibitor and a geroprotector. It is a monomethoxyflavone and an aromatic amine. PD-98059 is an inhibitor of MAP-kinase kinase activation. 2-(2-Amino-3-methoxyphenyl)-4H-1-benzopyran-4-one is a natural product found in Pestalotiopsis neglecta with data available. MEK Inhibitor PD-98059 is a cell-permeable, selective mitogen-activated protein (MAP) kinase inhibitor which exhibits activity through the inhibition of the phosphorylation and activation of MAP kinase. (NCI)
PF-04880594 is a RAF inhibitor, which induces ERK phosphorylation and RAF dimerization in those epithelial tissues that undergo hyperplasia. PF-04880594 stimulates production of the inflammatory cytokine interleukin 8 in HL-60 cells. Epithelial tissue hyperplasia induced by the RAF inhibitor PF-04880594 is attenuated by a clinically well-tolerated dose of the MEK inhibitor PD-0325901. The combination treatment with PF-04880594 and MEK inhibitors might greatly increase the safety and therapeutic index of RAF inhibitors for the treatment of melanoma and other cancers.
N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)-4-pyridinecarboxamide is a pyridinecarboxamide. Pimasertib is under investigation in clinical trial NCT01378377 (Combination Trial of Pimasertib (MSC1936369B) With Temsirolimus). Pimasertib is an orally bioavailable small-molecule inhibitor of MEK1 and MEK2 (MEK1/2) with potential antineoplastic activity. Pimasertib selectively binds to and inhibits the activity of MEK1/2, preventing the activation of MEK1/2-dependent effector proteins and transcription factors, which may result in the inhibition of growth factor-mediated cell signaling and tumor cell proliferation. MEK1/2 (MAP2K1/K2) are dual-specificity threonine/tyrosine kinases that play key roles in the activation of the RAS/RAF/MEK/ERK pathway and are often upregulated in a variety of tumor cell types.
RDEA-436 is a second-generation mitogen-activated ERK kinase inhibitor for the treatment of cancer. RDEA119 and RDEA436 are two of the compounds from Ardea's MEK inhibitor research and development program. RDEA119 has shown potential as a potent and selective inhibitor of MEK, which is believed to play an important role in cancer cell proliferation, apoptosis and metastasis. Preclinical and clinical results suggest that RDEA119 has favorable properties, including oral dosing, excellent selectivity and limited retention in the brain, which, in turn, may result in a reduced risk of central nervous system (CNS) side effects.
Ravoxertinib is under investigation in clinical trial NCT01875705 (A Dose-Escalation Study of GDC-0994 in Patients With Locally Advanced or Metastatic Solid Tumors). Ravoxertinib is an orally available inhibitor of extracellular signal-regulated kinase (ERK), with potential antineoplastic activity. Upon oral administration, ravoxertinib inhibits both ERK phosphorylation and activation of ERK-mediated signal transduction pathways. This prevents ERK-dependent tumor cell proliferation and survival. The mitogen-activated protein kinase (MAPK)/ERK pathway is upregulated in a variety of tumor cell types and plays a key role in tumor cell proliferation, differentiation and survival.
PLX-4720 is a pyrrolopyridine that is vemurafenib in which the p-chlorophenyl group has been replaced by chlorine. It is a potent and selective inhibitor of the Raf kinase B-Raf(V600E). It has a role as a B-Raf inhibitor and an antineoplastic agent. It is a pyrrolopyridine, a sulfonamide, a difluorobenzene, an organochlorine compound and an aromatic ketone.